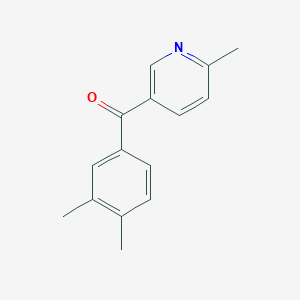

5-(3,4-Dimethylbenzoyl)-2-methylpyridine

Descripción general

Descripción

The compound “2-Chloro-5-(3,4-dimethylbenzoyl)pyridine” has a molecular weight of 245.71 . It’s worth noting that this compound is not exactly the same as the one you asked about, but it does have a similar structure.

Physical And Chemical Properties Analysis

A related compound, “(±)-4-((3,4-Dimethylbenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid”, has a molecular weight of 420.5 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 14 .

Aplicaciones Científicas De Investigación

Photochemical Dimerization

5-(3,4-Dimethylbenzoyl)-2-methylpyridine has been studied in the context of photochemical dimerization. A study by Taylor and Kan (1963) explored the ultraviolet irradiation of related 2-aminopyridines, leading to the formation of 1,4-dimers. These dimers exhibit unique chemical and physical properties that are significant in photochemical reactions (Taylor & Kan, 1963).

Complex Formation with Rare Earth Elements

In 2018, Zhu et al. studied the formation of novel complexes combining 3,4-dimethylbenzoic acid and related compounds with rare earth nitrate. The study demonstrated the potential of these compounds in the creation of mononuclear and binuclear molecules, significant for their coordination number and complex structures (Zhu, Ren, & Zhang, 2018).

Synthesis of Heterocyclic Compounds

Quiroga et al. (1998) investigated the reaction of related 5-amino-3-methyl-1-phenylpyrazoles with other compounds, leading to the formation of tricyclic linear structures. This synthesis is pivotal in the development of heterocyclic chemistry, particularly in the creation of pyrazolo[3,4-b]quinolin-5-ones (Quiroga, Insuasty, Hormaza, Saitz, & Jullian, 1998).

Ligand Coupling in Rhenium Tricarbonyl Complexes

A study by Arevalo, Riera, and Pérez (2017) focused on the intramolecular C-C coupling involving 2-methylpyridine and other ligands in the coordination sphere of Re(CO)3 fragments. This research provides insight into the formation of new asymmetric, fac-capping tridentate ligands, essential for understanding ligand-metal interactions (Arevalo, Riera, & Pérez, 2017).

Applications in Material Science and Medicinal Chemistry

Bagdi et al. (2015) reviewed the synthesis of imidazopyridine, a key component in material science and medicinal chemistry. This review highlights the synthesis strategies and applications of this moiety, which is related to the broader family of compounds including 5-(3,4-Dimethylbenzoyl)-2-methylpyridine (Bagdi, Santra, Monir, & Hajra, 2015).

Propiedades

IUPAC Name |

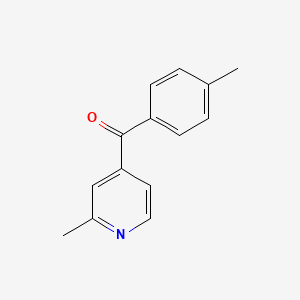

(3,4-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-6-13(8-11(10)2)15(17)14-7-5-12(3)16-9-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAOAJJUOQPRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethylbenzoyl)-2-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

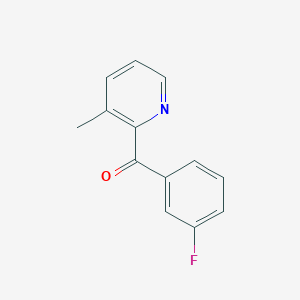

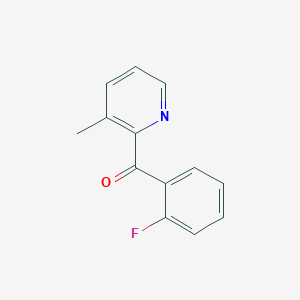

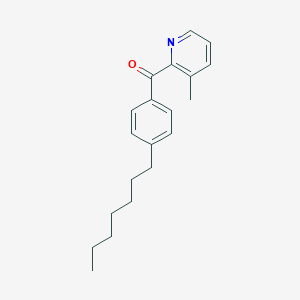

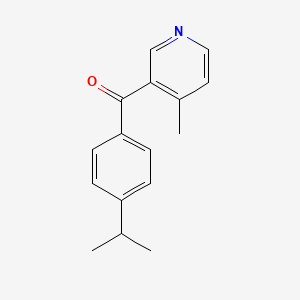

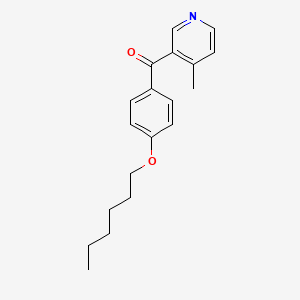

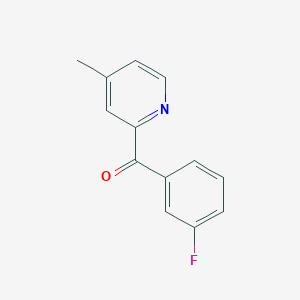

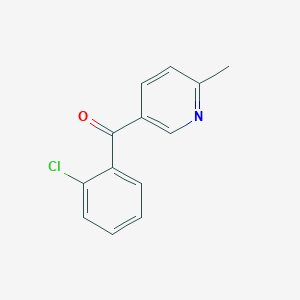

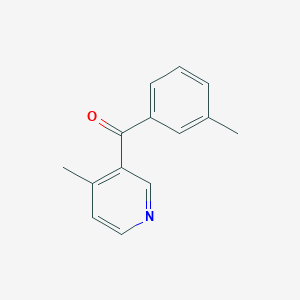

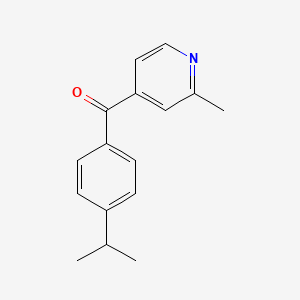

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)